![molecular formula C7H7N3 B2758302 2-Methylimidazo[1,2-a]pyrazine CAS No. 33668-80-3](/img/structure/B2758302.png)
2-Methylimidazo[1,2-a]pyrazine
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Overview
Description
2-Methylimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 33668-80-3 . It has a molecular weight of 133.15 and is typically in powder form . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2-Methylimidazo[1,2-a]pyrazine involves the interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3, which leads to the substitution of a hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium tribromide . The structure of this compound was established based on X-ray structural analysis .Molecular Structure Analysis
The molecular structure of 2-Methylimidazo[1,2-a]pyrazine is represented by the Inchi Code: 1S/C7H7N3/c1-6-5-10-3-2-8-4-7(10)9-6/h2-5H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
2-Methylimidazo[1,2-a]pyrazine is a powder at room temperature . It has a molecular weight of 133.15 and a predicted density of 1.24±0.1 g/cm3 . The compound has a predicted pKa value of 5.32±0.30 .Scientific Research Applications
- Applications :
Organic Synthesis and Drug Development
Antitubercular Agents
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyrazine and its derivatives have been shown to possess a broad range of biological activity . They have been used as covalent anticancer agents and antituberculosis agents . The primary targets of these compounds are KRAS G12C-mutated cells and Mycobacterium tuberculosis .
Mode of Action
The interaction of 2-Methylimidazo[1,2-a]pyrazine with its targets involves a covalent bond formation . This compound acts as a covalent inhibitor, binding irreversibly to its target, thereby disrupting its function . The compound’s interaction with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Biochemical Pathways
It is known that the compound exhibits significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that it may interfere with the biochemical pathways that these bacteria use for survival and replication.
Pharmacokinetics
The compound’s interaction with molecular bromine and iodine, as well as its antimicrobial action against staphylococcus aureus, suggest that it may have good bioavailability .
Result of Action
The result of the action of 2-Methylimidazo[1,2-a]pyrazine is the inhibition of the growth of its target cells or organisms. For example, it has been shown to be a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells , and it exhibits antimicrobial properties against Staphylococcus aureus .
Action Environment
The action of 2-Methylimidazo[1,2-a]pyrazine can be influenced by various environmental factors. For instance, the compound’s interaction with molecular bromine and iodine is likely to be affected by the presence and concentration of these elements in the environment . .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyrazine, the core structure of 2-Methylimidazo[1,2-a]pyrazine, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Future developments in this field may involve exploring the pattern and position of substitution on the imidazo[1,2-a]pyrazine scaffold to enhance its biological activity .
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-10-3-2-8-4-7(10)9-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKTOIACDXRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyrazine | |
CAS RN |
33668-80-3 |
Source
|
Record name | 2-methylimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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